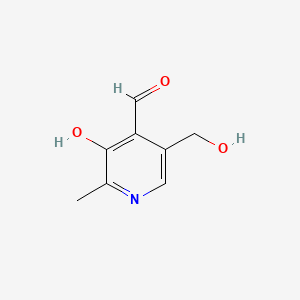

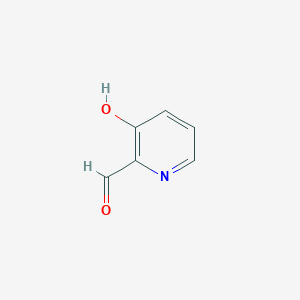

3-Hydroxypyridine-2-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-6(9)2-1-3-7-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDSWZBXIZCMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371997 | |

| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-55-4 | |

| Record name | 3-Hydroxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypicolinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Hydroxypyridine-2-carboxaldehyde

Abstract

3-Hydroxypyridine-2-carboxaldehyde (CAS No. 1849-55-4) is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring a pyridine core functionalized with both a hydroxyl and an aldehyde group, makes it a highly versatile precursor for the synthesis of complex, biologically active molecules.[1] The strategic placement of these functional groups allows for a wide array of chemical transformations, including condensations, reductive aminations, and derivatization of the hydroxyl group. This guide provides an in-depth overview of a representative synthetic pathway for this compound, detailed protocols for its characterization, and insights into its application as a pivotal intermediate in pharmaceutical and agrochemical research.

Synthesis of this compound

The synthesis of pyridine aldehydes is a well-established area of organic chemistry, with several methods available, such as the oxidation of corresponding methyl or alcohol precursors.[2][3] A common and effective strategy for preparing this compound involves the selective oxidation of the corresponding primary alcohol, 3-hydroxy-2-pyridinemethanol. This method is favored for its relatively mild conditions and high potential yield.

Proposed Synthetic Pathway: Oxidation of 3-Hydroxy-2-pyridinemethanol

The core of this synthesis is the conversion of a primary alcohol to an aldehyde. Manganese dioxide (MnO₂) is a widely used oxidizing agent for this type of transformation, particularly for allylic and benzylic alcohols, due to its high selectivity. It allows for the oxidation of the alcohol without affecting other sensitive functional groups on the pyridine ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Objective: To synthesize this compound via the oxidation of 3-hydroxy-2-pyridinemethanol.

Materials:

-

3-Hydroxy-2-pyridinemethanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Celite or filter aid

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

-

Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-2-pyridinemethanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirring solution, add activated manganese dioxide (MnO₂, approx. 10 eq) portion-wise. Causality Note: A large excess of MnO₂ is used to ensure the reaction goes to completion. The reaction is typically heterogeneous, and a sufficient surface area of the oxidant is critical.

-

Reaction Monitoring: Stir the resulting suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

-

Workup - Filtration: Upon completion, filter the reaction mixture through a pad of Celite or another filter aid to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to recover all the product. Causality Note: Filtration is essential to separate the solid oxidant from the product in the solution.

-

Workup - Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the desired aldehyde from any impurities.

-

Final Product: Collect the fractions containing the pure product (as identified by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The melting point should be in the range of 80-82 °C.

Characterization

Once synthesized, the identity and purity of this compound must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic Data Analysis

The following table summarizes the expected data from the primary characterization techniques. This data is inferred from the known spectral properties of closely related structures like 3-hydroxypyridine and general principles of spectroscopy.[4][5]

| Technique | Parameter | Expected Observation for this compound | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~10.0 ppm (singlet, 1H)~9.5 ppm (broad singlet, 1H)~8.2-7.2 ppm (multiplets, 3H) | Aldehyde proton (-CHO)Phenolic proton (-OH)Aromatic protons on the pyridine ring |

| ¹³C NMR | Chemical Shift (δ) | ~190 ppm~160-120 ppm | Carbonyl carbon of the aldehydeAromatic carbons of the pyridine ring |

| FT-IR | Wavenumber (cm⁻¹) | ~3200 cm⁻¹ (broad)~1690 cm⁻¹ (strong)~1580 cm⁻¹ (medium) | O-H stretching of the hydroxyl groupC=O stretching of the aldehydeC=C and C=N stretching of the pyridine ring |

| Mass Spec. | m/z | 123.03 (as [M]⁺)124.04 (as [M+H]⁺) | Corresponds to the molecular weight of C₆H₅NO₂.[6][7] |

Detailed Interpretation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for identifying the presence of the key functional groups. The downfield singlet around 10 ppm is a definitive indicator of the aldehyde proton. The broad singlet for the hydroxyl proton and the distinct signals for the three aromatic protons confirm the overall structure. ¹³C NMR complements this by identifying the aldehyde carbonyl carbon, which has a characteristic shift far downfield.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides evidence for the functional groups. A strong, sharp absorption band around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an aromatic aldehyde. A broad absorption in the region of 3200 cm⁻¹ confirms the presence of the hydroxyl (O-H) group.[8]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₆H₅NO₂ with high accuracy.[7]

Applications in Research and Drug Development

This compound is not an end product but a valuable intermediate.[1] Its bifunctional nature is its greatest asset.

-

Pharmaceutical Synthesis: It serves as a foundational building block for creating more complex drug molecules.[1] The aldehyde group is a handle for introducing nitrogen-containing moieties through reductive amination or for forming Schiff bases, which are common substructures in pharmacologically active compounds. For example, it is used in the synthesis of thiosemicarbazones, a class of compounds investigated for their anticancer properties.[8]

-

Coordination Chemistry: The molecule can act as a chelating ligand, binding to metal ions through the pyridine nitrogen and the hydroxyl oxygen. This property is exploited in the design of metal-based drugs and catalysts.[9]

-

Agrochemical Development: The pyridine core is a common feature in many pesticides and herbicides. The reactivity of this compound makes it a useful starting point for developing new crop protection agents.[1]

Conclusion

The synthesis and characterization of this compound require a systematic approach grounded in fundamental principles of organic chemistry and analytical science. The oxidation of 3-hydroxy-2-pyridinemethanol offers a reliable route to this valuable intermediate. Rigorous characterization using NMR, FT-IR, and mass spectrometry is essential to validate the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery, materials science, and agrochemical research. Its proven versatility secures its role as a key building block for future chemical innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthetic Potential of this compound: A Chemist's Perspective.

- NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 1849-55-4)

- Pipzine Chemicals. 2-Pyridinecarboxaldehyde, 3-Hydroxy.

- SpectraBase. 3-Hydroxypyridine-2-carboxylic acid.

- ChemicalBook. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum.

- SpectraBase. 3-Hydroxypyridine-2-carboxylic acid - Optional[FTIR] - Spectrum.

- ChemScene. 1849-55-4 | this compound.

- Google Patents.

- Apollo Scientific. 1849-55-4 Cas No. | this compound.

- Wikipedia. 3-Hydroxyisonicotinaldehyde.

- Guidechem. How is 3-Pyridinecarboxaldehyde prepared?.

- ResearchGate. Platinum(II) Complexes of this compound, N(4)-Methyl and N(4)-Pyrrolidinyl Thiosemicarbazones: Synthesis, Characterization, and Primary Anticancer Screening against HeLa Cells, and Molecular Docking.

- Alfa Chemistry. CAS 1849-55-4 this compound.

- Sigma-Aldrich. This compound | 1849-55-4.

- ChemicalBook. 3-Pyridinecarboxaldehyde synthesis.

- PubChem - NIH. 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332.

- Dalton Transactions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chemscene.com [chemscene.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Hydroxypyridine-2-carboxaldehyde (CAS: 1849-55-4)

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxypyridine-2-carboxaldehyde (CAS No. 1849-55-4), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We delve into its fundamental physicochemical properties, spectroscopic signature, and chemical reactivity. Emphasis is placed on its role as a versatile precursor for synthesizing complex molecular architectures, particularly Schiff bases and metal-chelating agents. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this valuable compound.

Introduction

This compound, also known as 3-hydroxypicolinaldehyde, is a bifunctional aromatic compound featuring a pyridine ring substituted with both a hydroxyl and an aldehyde group in the ortho position. This unique arrangement of functional groups imparts a rich and versatile chemical reactivity, making it a highly sought-after intermediate in synthetic organic chemistry.[1] Its structure is foundational for the development of novel therapeutic agents, particularly in the design of metal chelators and complex ligands for biologically active molecules.[1] This guide synthesizes the available technical data to provide a holistic understanding of its properties and applications, empowering scientists to leverage its full synthetic potential.

Nomenclature and Structure

The structural arrangement of the hydroxyl and aldehyde groups on the pyridine core is central to the molecule's reactivity and function.

-

Systematic IUPAC Name : 3-hydroxypyridine-2-carbaldehyde[2]

-

Common Names : 3-Hydroxypicolinaldehyde, 2-Formyl-3-hydroxypyridine, 3-Hydroxy-2-pyridinecarboxaldehyde[2][3]

-

CAS Number : 1849-55-4[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| Physical Form | Solid, Dark Brown to Beige Powder | |

| Melting Point | 80-82 °C | |

| Boiling Point | 96-100 °C at 30 mmHg | |

| Solubility | Soluble in polar solvents like water and alcohols. Slightly soluble in chloroform and methanol. | [1] |

| pKa | pK₁: 3.40 (pyridinium ion); pK₂: 6.95 (hydroxyl) at 20°C | |

| Storage | Store at -20°C or 2-8°C under inert gas (Nitrogen or Argon), sealed away from moisture. | [4] |

| Topological Polar Surface Area | 50.2 Ų | [2][3] |

| Hydrogen Bond Donors | 1 | [3][4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Spectroscopic Profile

| Technique | Expected Features |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet peak in the downfield region, typically around δ 9.5-10.5 ppm. - Aromatic Protons: Three protons on the pyridine ring, appearing as multiplets between δ 7.0-8.5 ppm. - Hydroxyl Proton (OH): A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-200 ppm. - Aromatic Carbons: Signals between δ 120-160 ppm. The carbon bearing the hydroxyl group (C-OH) would be significantly downfield. |

| FT-IR (cm⁻¹) | - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹. - C=C and C=N Stretches (Aromatic Ring): Multiple peaks in the 1400-1600 cm⁻¹ region. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z = 123 corresponding to the molecular weight. |

Note: The predicted data is based on standard chemical shift and frequency tables and data from analogous compounds like 3-hydroxypyridine.[5]

Chemical Reactivity and Derivatization

The synthetic utility of this compound is derived from the distinct reactivity of its three key features: the aldehyde group, the hydroxyl group, and the pyridine nitrogen.[1]

5.1. Reactions of the Aldehyde Group

The electrophilic aldehyde is the primary site for nucleophilic attack, enabling a wide array of transformations:

-

Schiff Base Formation: Condensation with primary amines is one of the most important reactions, yielding imines (Schiff bases). This reaction is fundamental to creating complex ligands for metal coordination and building blocks for pharmacologically active molecules.

-

Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent (e.g., sodium borohydride) to form a secondary or tertiary amine.[1]

-

Grignard and Organolithium Reactions: Addition of organometallic reagents produces secondary alcohols.[1]

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.[1]

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.

5.2. Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be derivatized through:

-

Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides (typically after deprotonation with a base) yields ethers and esters, respectively.[1] This is often used as a protecting group strategy or to modulate the molecule's electronic properties and solubility.

5.3. Role of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring provides a site for:

-

Coordination Chemistry: The lone pair of electrons on the nitrogen can coordinate with metal ions.[1] When combined with the ortho-hydroxyl or the imine group from a Schiff base derivative, it forms a powerful bidentate or tridentate chelating system.

-

Quaternization: Reaction with alkyl halides can form a pyridinium salt, altering the molecule's charge and solubility.[1]

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

This molecule is not merely a synthetic curiosity; it is a cornerstone intermediate for producing high-value compounds.

6.1. Precursor to Iron Chelators

The ortho-hydroxy-aldehyde motif is structurally related to the 3-hydroxy-pyridinone core, a well-established class of potent iron(III) chelators. Derivatives of pyridine-2-carboxaldehyde have been extensively studied for their ability to form stable, redox-inert complexes with iron. This is critically important in the treatment of iron overload diseases, such as thalassemia, where excess iron can cause severe organ damage. The ability to synthesize Schiff base derivatives allows for fine-tuning of the chelator's lipophilicity, bioavailability, and toxicity profile.

6.2. Synthesis of Biologically Active Heterocycles

Its derivatives have demonstrated a wide range of biological activities. For example, thiosemicarbazone derivatives of substituted pyridine-2-carboxaldehydes have been developed as potent anticancer agents that function by inhibiting ribonucleotide reductase. This highlights the compound's value as a scaffold for generating diverse libraries of molecules for high-throughput screening in drug discovery programs.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol provides a representative, self-validating method for synthesizing an imine from this compound. The causality is clear: the nucleophilic primary amine attacks the electrophilic aldehyde, followed by dehydration to yield the C=N double bond.

Objective: To synthesize N-(phenyl)-1-(3-hydroxypyridin-2-yl)methanimine.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.23 g, 10 mmol) in 30 mL of anhydrous ethanol. Add a magnetic stir bar.

-

Addition of Amine: To the stirring solution, add aniline (e.g., 0.93 g, 10 mmol) dropwise at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, pushing the equilibrium towards the imine product.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base.

-

Characterization: Confirm the structure of the product using ¹H NMR, FT-IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of an imine proton signal (~8.5-9.0 ppm) in the ¹H NMR are key indicators of success.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.[2]

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautionary Measures:

-

Prevention: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] Wear protective gloves, eye protection, and face protection.[2] Avoid breathing dust/fumes.

-

Response:

-

Handling: Always use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound is a pivotal chemical intermediate whose value is defined by its structural compactness and functional group versatility. Its ability to serve as a precursor for sophisticated chelating agents and diverse biologically active molecules ensures its continued relevance in medicinal chemistry and materials science. Understanding its core properties, reactivity, and handling requirements, as detailed in this guide, is the first step for any researcher aiming to innovate with this powerful building block.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Potential of this compound: A Chemist's Perspective.

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxypicolinaldehyde. PubChem. Retrieved from [Link]

Sources

Spectroscopic Profile of 3-Hydroxypyridine-2-carboxaldehyde: A Technical Guide

Introduction

3-Hydroxypyridine-2-carboxaldehyde, also known as 3-hydroxypicolinaldehyde (CAS 1849-55-4), is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its unique trifunctional structure, featuring a pyridine ring, a hydroxyl group, and an aldehyde moiety, makes it a versatile precursor for the synthesis of complex molecular architectures, including novel ligands for metal complexes and biologically active compounds.[3][4] An accurate and thorough understanding of its spectroscopic properties is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating the structures of its derivatives.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is structured to deliver not just raw data, but a field-proven interpretation, explaining the causal relationships between the molecular structure and its spectral output.

Molecular Structure and Spectroscopic Correlation

The spectroscopic signature of any molecule is a direct consequence of its electronic and vibrational states. For this compound, the key structural features dictating its spectral properties are:

-

The Pyridine Ring: An electron-deficient (π-deficient) aromatic system whose protons and carbons exhibit characteristic chemical shifts in NMR.

-

The Aldehyde Group (-CHO): Contains a highly deshielded proton and a carbonyl carbon (C=O) with a distinct NMR resonance and a strong IR absorption band.

-

The Hydroxyl Group (-OH): A labile proton whose NMR signal is solvent-dependent and a characteristic O-H stretching vibration in IR spectroscopy.

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group at C3 to the aldehyde at C2 allows for the formation of a stable intramolecular hydrogen bond, which significantly influences the spectroscopic data, particularly the chemical shift of the hydroxyl proton and the frequency of the carbonyl stretch.

Below is a diagram illustrating the structure and the standard numbering convention used for NMR assignments.

Caption: Standardized workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-CHO (Aldehyde) | 9.8 - 10.5 | s (singlet) | - | Highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the C=O group. |

| H-OH (Hydroxyl) | 10.0 - 12.0 | br s (broad singlet) | - | Labile proton, broadened by exchange. Shift is significantly downfield due to strong intramolecular H-bonding to the aldehyde oxygen. |

| H6 | 8.2 - 8.4 | dd (doublet of doublets) | ~4-5 (ortho), ~1-2 (meta) | Ortho to the electronegative nitrogen atom, leading to significant deshielding. Coupled to H5 (ortho) and H4 (meta). |

| H4 | 7.5 - 7.7 | dd (doublet of doublets) | ~7-8 (ortho), ~1-2 (para) | Deshielded by proximity to the nitrogen atom (para). Coupled to H5 (ortho) and H6 (para). |

| H5 | 7.3 - 7.5 | t (triplet) or dd | ~4-5, ~7-8 | Least deshielded aromatic proton. Appears as a triplet or dd due to coupling with both H4 and H6. |

¹³C NMR Spectral Data (Predicted, based on derivative data)

The ¹³C NMR chemical shifts can be predicted with high confidence by referencing data from a closely related derivative, 3-hydroxy-2-pyridinecarboxaldehyde N(4)-Methylthiosemicarbazone. [4]The shifts for the pyridine ring carbons are expected to be very similar.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 190 - 195 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |

| C3 (C-OH) | 153 - 156 | Carbon bearing the hydroxyl group, significantly deshielded. Based on derivative data (153.9 ppm). [4] |

| C2 | 148 - 152 | Carbon attached to the aldehyde group, deshielded. Shift is different from the derivative's C2 (141.5 ppm) due to the change from C=N to C=O. |

| C6 | 142 - 145 | Carbon ortho to the nitrogen, deshielded. Based on derivative data (143.8 ppm). [4] |

| C4 | 138 - 141 | Carbon para to the nitrogen. Based on derivative data (138-140 ppm). [4] |

| C5 | 124 - 127 | Least deshielded aromatic carbon. Based on derivative data (124-126 ppm). [4] |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is standard.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Acquisition: The anvil is pressed firmly against the sample to ensure good contact. A background spectrum of the clean, empty crystal is recorded first, followed by the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3200 - 2800 | O-H Stretch | Broad | The broadness and low frequency are characteristic of a strongly hydrogen-bonded hydroxyl group. This band may overlap with C-H stretches. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium-Weak | Corresponds to the stretching of C-H bonds on the pyridine ring. |

| ~2850, ~2750 | C-H Stretch (Aldehyde) | Weak | Characteristic Fermi resonance doublet for the aldehyde C-H bond. |

| 1660 - 1680 | C=O Stretch (Aldehyde) | Strong | The carbonyl stretching frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation with the aromatic ring and participation in intramolecular hydrogen bonding. |

| 1600 - 1450 | C=C / C=N Stretch | Medium-Strong | Aromatic ring stretching vibrations of the pyridine core. |

| ~1250 | C-O Stretch | Medium | Corresponds to the stretching of the phenolic C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. The expected exact mass for C₆H₅NO₂ is 123.0320 Da. [1]

Experimental Protocol: MS Data Acquisition (EI)

-

Ionization Method: Electron Impact (EI) at 70 eV is a standard method for small molecules, inducing reproducible fragmentation.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe can be used. GC-MS is preferable for ensuring sample purity.

-

Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z), generating a spectrum of relative ion abundance versus m/z.

Predicted Mass Spectrum Fragmentation

The molecular ion (M⁺) peak is expected to be prominent due to the stability of the aromatic ring.

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

| 123 | [C₆H₅NO₂]⁺ | Molecular Ion (M⁺) . The parent molecule with one electron removed. |

| 122 | [M-H]⁺ | Loss of a hydrogen radical, typically the highly reactive aldehyde proton. This is a very common fragmentation for aldehydes. [5] |

| 95 | [M-CO]⁺ or [M-H-HCN]⁺ | Loss of a neutral carbon monoxide (CO) molecule from the [M-H]⁺ ion, a characteristic fragmentation of aromatic aldehydes. [6]Alternatively, loss of HCN from the pyridine ring. |

| 94 | [M-CHO]⁺ | Loss of the entire formyl radical (-CHO), leading to a 3-hydroxypyridyl cation. |

| 66 | [C₄H₄N]⁺ | Further fragmentation of the pyridine ring, possibly through the loss of CO from the m/z 94 fragment. |

The fragmentation pathway can be visualized as follows:

Caption: Plausible EI fragmentation pathways for this compound.

Conclusion

The spectroscopic data of this compound is a direct reflection of its rich chemical functionality. Key diagnostic features include the significantly downfield-shifted hydroxyl and aldehyde protons in ¹H NMR due to intramolecular hydrogen bonding, a lowered carbonyl stretching frequency in the IR spectrum (~1670 cm⁻¹), and characteristic fragmentation patterns in mass spectrometry involving the loss of H˙, CHO˙, and CO. This comprehensive guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical building block in their synthetic endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthetic Potential of this compound: A Chemist's Perspective. Available from: [Link]

-

ResearchGate. Platinum(II) Complexes of this compound, N(4)-Methyl and N(4)-Pyrrolidinyl Thiosemicarbazones: Synthesis, Characterization, and Primary Anticancer Screening against HeLa Cells, and Molecular Docking. Available from: [Link]

-

PubChem. 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332. National Institutes of Health. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

SpectraBase. 3-Hydroxypyridine-2-carboxylic acid. Available from: [Link]

-

ResearchGate. 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

Sources

Physical and chemical properties of 3-Hydroxypyridine-2-carboxaldehyde

An In-depth Technical Guide to 3-Hydroxypyridine-2-carboxaldehyde

Authored by a Senior Application Scientist

Introduction: A Multifaceted Pyridine Derivative

This compound (CAS No: 1849-55-4) is a heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research.[1] Its structure is distinguished by a pyridine ring functionalized with both a hydroxyl (-OH) group at the 3-position and an aldehyde (-CHO) group at the 2-position. This unique arrangement of functional groups imparts a rich and versatile chemical profile, establishing it as a powerful and indispensable building block for the synthesis of complex organic molecules and novel active pharmaceutical ingredients (APIs).[1][2] The strategic placement of the hydroxyl and aldehyde moieties allows for a wide array of chemical transformations, making it a key intermediate in the development of new therapeutic agents and crop protection agents.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and analysis. These parameters dictate its solubility, reactivity, and the methods by which it can be identified and quantified.

Core Physicochemical Properties

The key physical and computational properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO₂ | [3][4][5] |

| Molecular Weight | 123.11 g/mol | [3][4][5][6] |

| CAS Number | 1849-55-4 | [3][4][5] |

| Appearance | Dark Brown Solid | [3] |

| Melting Point | 80-82 °C (subl.) | [3][4][7] |

| Boiling Point | 96-100 °C at 30 mmHg | [3][4][7] |

| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [3][7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][7] |

| pKa | pK₁: 3.40 (+1), pK₂: 6.95 (OH) at 20°C | [3][7] |

| Topological Polar Surface Area | 50.2 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4][6] |

| Hydrogen Bond Acceptor Count | 3 | [5][6] |

| Rotatable Bond Count | 1 | [5][6] |

Spectroscopic Fingerprint for Structural Verification

Spectroscopic analysis provides an unambiguous method for confirming the structure and purity of this compound. Each technique offers complementary information about the molecule's functional groups and connectivity.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. Key peaks would include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic ring and the aldehyde, and a strong C=O stretch for the aldehyde carbonyl group, typically found in the 1680-1700 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. One would expect to see distinct signals for the three protons on the pyridine ring, a downfield singlet for the aldehyde proton (typically δ 9-10 ppm), and a broad singlet for the hydroxyl proton.

-

¹³C NMR : The carbon NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms in the molecule. The aldehyde carbonyl carbon would be the most downfield signal, typically in the δ 190-210 ppm range.[8]

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 123, corresponding to the exact mass of the molecule.[4]

The combination of these techniques provides a robust analytical workflow for the unambiguous identification and quality assessment of this compound.

Caption: Workflow for structural confirmation.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the aldehyde, the hydroxyl group, and the pyridine nitrogen.[1]

The Aldehyde: An Electrophilic Hub

The aldehyde group is a classic electrophile, making it a prime target for nucleophilic attack. This reactivity enables a wide range of transformations:

-

Condensation Reactions : It readily reacts with primary amines to form Schiff bases (imines), a common pathway for constructing more complex molecular scaffolds.

-

Reductive Amination : This two-step process, involving initial imine formation followed by reduction, is a powerful method for synthesizing secondary amines.[1]

-

Nucleophilic Additions : It participates in classic carbon-carbon bond-forming reactions, such as the Wittig reaction (to form alkenes) and Grignard reactions (to form secondary alcohols).[1]

-

Oxidation and Reduction : The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-hydroxypicolinic acid) or reduced to the primary alcohol (3-hydroxy-2-pyridinemethanol).

The Hydroxyl Group: Modulator and Functional Handle

The phenolic hydroxyl group not only influences the electronic properties of the pyridine ring but also serves as a point for further derivatization.[1] It can be alkylated or acylated to introduce different functionalities or to act as a protecting group during multi-step syntheses.[1]

The Pyridine Nitrogen and Chelation

The nitrogen atom within the pyridine ring provides a site for coordination with metal ions.[1] The ortho arrangement of the hydroxyl and aldehyde groups makes this compound an excellent bidentate chelating agent, particularly for hard metal ions such as Fe(III), Al(III), and Ga(III).[8] This property is a cornerstone of its use in medicinal chemistry, for example, in the design of iron chelators.

Caption: Key reaction pathways.

Synthetic Approach: Organometallic-Mediated Formylation

A reliable and regioselective method for synthesizing this compound is through the directed ortho-metalation of a protected 3-hydroxypyridine, followed by formylation. This approach offers precise control over the position of the aldehyde group.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol outlines a representative procedure. Causality : Protecting the hydroxyl group is crucial to prevent it from interfering with the lithiation step. Directed ortho-metalation ensures the lithium attaches adjacent to the directing group, providing high regioselectivity for the subsequent formylation.

Step 1: Protection of the Hydroxyl Group

-

Dissolve 3-hydroxypyridine in a suitable aprotic solvent (e.g., THF).

-

Add a suitable protecting group reagent (e.g., tert-Butyldimethylsilyl chloride) and a base (e.g., imidazole).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous work-up and purify the protected intermediate by column chromatography.

Step 2: Directed ortho-Metalation and Formylation

-

Dissolve the protected 3-hydroxypyridine in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), to perform the lithiation at the 2-position.

-

After stirring for a set period, quench the reaction by adding a formylating agent like N,N-dimethylformamide (DMF).[8]

-

Allow the reaction to slowly warm to room temperature.

Step 3: Deprotection and Isolation

-

Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution).

-

Perform an acidic work-up to remove the protecting group (e.g., using HCl or a fluoride source like TBAF).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the final product, this compound, via silica gel column chromatography or recrystallization.

Caption: Synthetic workflow diagram.

Applications in Drug Development and Beyond

The structural motifs present in this compound make it a valuable precursor in several high-value applications.

-

Pharmaceutical Intermediates : It is a foundational component for synthesizing a variety of biologically active molecules.[1][2] The 3-hydroxypyridinone scaffold, readily accessible from this aldehyde, is a well-known iron-chelating moiety used in drugs to treat iron overload disorders.

-

Agrochemical Development : Its reactive nature is leveraged in the creation of new and effective crop protection agents.[2]

-

Medicinal Chemistry Research : The compound serves as a versatile starting material for generating libraries of novel compounds to screen for biological activity across a range of therapeutic areas.[1][2]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and safety of this compound.

-

Safety Precautions : The compound is classified as a skin and eye irritant and may cause respiratory irritation. It is also considered harmful if swallowed.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3] Work should be conducted in a well-ventilated fume hood.

-

Storage Conditions : To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3][7] Refrigeration at 2-8°C is recommended for long-term stability.[3][7]

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation. Its unique combination of an electrophilic aldehyde, a nucleophilic/coordinating hydroxyl group, and a heterocyclic pyridine ring provides chemists with a powerful tool for constructing complex and functionally diverse molecules. A comprehensive understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is paramount for any researcher aiming to unlock its full synthetic potential in the pursuit of new medicines, advanced materials, and other impactful chemical discoveries.

References

- Exploring the Synthetic Potential of this compound: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. ChemicalBook.

- This compound CAS#: 1849-55-4. ChemicalBook.

- CAS 1849-55-4 this compound. Alfa Chemistry.

- 1849-55-4 | this compound. ChemScene.

- This compound (CAS 1849-55-4): A Versatile Pharmaceutical Intermediate for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 1849-55-4 Cas No. | this compound. Apollo Scientific.

- 3-Hydroxypyridine-4-carboxaldehyde | 1849-54-3. Benchchem.

- 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332. PubChem - NIH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 1849-55-4 [m.chemicalbook.com]

- 8. 3-Hydroxypyridine-4-carboxaldehyde|Green Fluorophore [benchchem.com]

An In-Depth Technical Guide to the Tautomerism and Stability of 3-Hydroxypyridine-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine-2-carboxaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its chemical behavior and biological activity are intrinsically linked to the complex tautomeric equilibria it exhibits. This guide provides a comprehensive analysis of the tautomeric forms of this compound, delving into their relative stabilities and the critical factors that govern their interconversion. By integrating principles from analogous, well-studied hydroxypyridine systems with specific spectroscopic and computational insights, this document serves as an authoritative resource for researchers leveraging this compound in their work.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery. The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties, including lipophilicity, acidity, basicity, and hydrogen bonding capacity.[1] These properties, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. For medicinal chemists, a thorough understanding and ability to predict or control tautomeric equilibria are therefore essential for rational drug design.

This compound, with its adjacent hydroxyl and aldehyde functionalities on a pyridine scaffold, presents a rich tautomeric landscape. This guide will explore the key tautomeric equilibria at play and provide a framework for their characterization and analysis.

The Tautomeric Landscape of this compound

The unique arrangement of functional groups in this compound allows for several potential tautomeric forms. The primary equilibrium of interest is the enol-imine and keto-enamine tautomerism. Furthermore, the amphoteric nature of the pyridine ring introduces the possibility of a zwitterionic form, particularly in polar protic solvents.

The three principal tautomers are:

-

Enol-Imine (A): The aromatic hydroxypyridine form.

-

Keto-Enamine (B): A non-aromatic pyridone form.

-

Zwitterionic (C): A charge-separated pyridinium-enolate form.

The relative populations of these tautomers are not fixed but exist in a dynamic equilibrium that is highly sensitive to environmental conditions.

Caption: Tautomeric equilibria of this compound.

Key Factors Governing Tautomeric Stability

The position of the tautomeric equilibrium is dictated by the relative thermodynamic stabilities of the interconverting forms. Several key factors influence this balance:

Intramolecular Hydrogen Bonding

The proximity of the hydroxyl and aldehyde groups in the enol-imine form allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction creates a stable six-membered ring-like structure, significantly contributing to the stability of the enol-imine tautomer.[2] This phenomenon, often referred to as Resonance-Assisted Hydrogen Bonding (RAHB), enhances the stability of this form by delocalizing electron density across the hydrogen bond.[3]

Aromaticity

The enol-imine tautomer possesses an aromatic pyridine ring, a significant stabilizing factor. In contrast, the keto-enamine tautomer disrupts this aromaticity, which incurs an energetic penalty. Generally, tautomeric forms that preserve aromaticity are favored.

Solvent Effects

The polarity of the solvent plays a crucial role in dictating the predominant tautomeric form.

-

Nonpolar Solvents: In nonpolar environments, the enol-imine form (A) is expected to be the most stable due to the energetic favorability of the intramolecular hydrogen bond, which minimizes unfavorable interactions with the solvent.

-

Polar Aprotic Solvents: In polar aprotic solvents, while the enol-imine form is still significantly populated, the solvent's ability to act as a hydrogen bond acceptor can compete with the intramolecular hydrogen bond, potentially leading to a mixture of tautomers.

-

Polar Protic Solvents: In polar protic solvents like water and alcohols, the situation is more complex. These solvents can form intermolecular hydrogen bonds with both the hydroxyl and aldehyde groups, as well as the pyridine nitrogen. This extensive solvation can stabilize the more polar zwitterionic form (C).[4] Studies on the parent 3-hydroxypyridine have shown a significant population of the zwitterionic tautomer in aqueous solutions.[5][6]

Caption: Influence of solvent polarity on tautomeric equilibrium.

Spectroscopic and Computational Characterization

A combination of spectroscopic techniques and computational modeling is essential for the unambiguous characterization of the tautomeric forms of this compound and the quantification of their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.

-

¹H NMR: The chemical shifts of the hydroxyl and aldehyde protons are particularly informative. The hydroxyl proton in the intramolecularly hydrogen-bonded enol-imine form is expected to appear as a broad signal at a downfield chemical shift (typically >10 ppm). The presence of multiple sets of signals for the pyridine ring protons can indicate the coexistence of different tautomers in slow exchange on the NMR timescale.

-

¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the pyridine ring can help distinguish between the enol-imine and keto-enamine forms. For instance, the C=O carbon in the keto-enamine tautomer would resonate at a characteristic downfield shift. Spectroscopic data from thiosemicarbazone derivatives of this compound show distinct signals for the pyridine ring carbons, which are consistent with the presence of the enol-imine form of the parent aldehyde in the derivative.[7]

Table 1: Expected NMR Chemical Shift Ranges for Tautomers of this compound

| Tautomer | Key ¹H Chemical Shifts (ppm) | Key ¹³C Chemical Shifts (ppm) |

| Enol-Imine (A) | OH: >10 (broad), CHO: ~9.5-10.5 | C=O: ~190-200, C-OH: ~150-160 |

| Keto-Enamine (B) | NH: ~7-9, CH=N: ~8-9 | C=O: ~170-180, C=C: ~100-140 |

| Zwitterionic (C) | NH⁺: >12, CH=C-O⁻: ~5-6 | C-O⁻: ~170-180 |

UV-Vis Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules and can be used to monitor tautomeric equilibria. The different tautomers are expected to have distinct absorption maxima (λmax) due to differences in their conjugation systems. For example, studies on 3-hydroxypyridine show characteristic absorption peaks for the enol and zwitterionic forms in aqueous solution.[4] By monitoring changes in the absorption spectrum as a function of solvent polarity or pH, the tautomeric equilibrium can be quantitatively assessed.

Computational Modeling (DFT)

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.[8] By calculating the Gibbs free energies of the different tautomers in the gas phase and in various solvents (using implicit or explicit solvent models), the position of the tautomeric equilibrium can be predicted.[9] These calculations can also provide optimized geometries and predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the structures of the observed tautomers.

Experimental and Computational Workflow

The following workflow outlines a comprehensive approach to characterizing the tautomerism of this compound.

Caption: Workflow for investigating tautomerism.

Protocol for NMR Analysis

-

Sample Preparation: Prepare solutions of this compound (e.g., 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and the number of distinct species present in each spectrum to identify the predominant tautomeric forms in each solvent.

-

Variable Temperature Studies: For solvents showing evidence of multiple tautomers in equilibrium, perform variable temperature NMR experiments to study the dynamics of interconversion.

Protocol for UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of this compound in a miscible solvent (e.g., methanol).

-

Solvent Titration: Prepare a series of solutions with varying solvent compositions (e.g., mixtures of a nonpolar solvent like hexane and a polar solvent like methanol).

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis: Analyze the changes in λmax and absorbance to identify isosbestic points, which are indicative of a two-component equilibrium. Use this data to calculate the tautomeric equilibrium constant (KT) in different solvent mixtures.

Protocol for DFT Calculations

-

Structure Building: Construct the 3D structures of the potential tautomers (enol-imine, keto-enamine, zwitterionic).

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Solvation Modeling: Re-optimize the geometries and calculate the energies of the tautomers in different solvents using a polarizable continuum model (PCM).

-

Spectroscopic Prediction: Calculate NMR chemical shifts (using the GIAO method) and electronic transitions (using TD-DFT) for the optimized structures.

-

Energy Analysis: Compare the Gibbs free energies of the tautomers in the gas phase and in different solvents to predict their relative stabilities and equilibrium populations.

Conclusion and Future Outlook

The tautomerism of this compound is a complex interplay of intramolecular hydrogen bonding, aromaticity, and solvent effects. While the enol-imine form is likely to be favored in nonpolar environments due to a strong intramolecular hydrogen bond, the zwitterionic tautomer may become significant in polar protic solvents. A thorough understanding of these equilibria is paramount for researchers in drug discovery and development, as the predominant tautomer in a given biological environment will dictate the molecule's interactions with its target.

Future work should focus on detailed experimental studies, including X-ray crystallography to determine the solid-state structure, and advanced NMR techniques to precisely quantify the tautomeric ratios in various solvents. Such studies, in conjunction with high-level computational modeling, will provide a complete picture of the tautomeric landscape of this important synthetic building block, enabling its more effective application in the design of novel therapeutics.

References

-

Buncel, E., & Joly, H. A. (1983). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1637-1644. [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Synthetic Potential of this compound: A Chemist's Perspective. [Link]

-

Yadav, P. N., Sharma, S., Sharma, M. L., Rauf, A., Rahid, U., & Pokharel, Y. R. (2023). Platinum(II) Complexes of this compound, N(4)-Methyl and N(4)-Pyrrolidinyl Thiosemicarbazones: Synthesis, Characterization, and Primary Anticancer Screening against HeLa Cells, and Molecular Docking. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 104-117. [Link]

-

Bentham Science Publishers. (2023). Platinum(II) Complexes of this compound, N(4)-Methyl and N(4)-Pyrrolidinyl Thiosemicarbazones: Synthesis, Characterization, and Primary Anticancer Screening against HeLa Cells, and Molecular Docking. [Link]

-

Al-Soufi, W., & Al-Lawati, N. (2010). Tautomeric equilibrium in 3-hydroxypyridine and the overlapping... [Diagram]. ResearchGate. [Link]

-

Al-Soufi, W., Al-Lawati, N., & Al-Saidi, S. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 8(7), 939-946. [Link]

-

Li, Y., & Bu, Y. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of computational chemistry, 25(15), 1833–1839. [Link]

-

Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]

-

Funes, M. A., Puiatti, M., & Pierini, A. B. (2013). NMR and computational studies on tautomerism of 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one. Journal of Molecular Structure, 1052, 148-154. [Link]

-

Kadkin, O. N., Han, H., & Galyametdinov, Y. G. (2007). The imino-enol-keto-enamine tautomeric equilibrium... [Diagram]. ResearchGate. [Link]

-

Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxypicolinaldehyde. PubChem Compound Database. [Link]

-

Al-Otaibi, J. S., El-Azhary, A. A., & Al-Amri, I. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International journal of molecular sciences, 17(11), 1899. [Link]

-

da Cruz, V. V., Büchner, R., Fondell, M., et al. (2022). Tautomeric equilibrium in 3-hydroxypyridine and the overlapping... [Diagram]. ResearchGate. [Link]

-

Claramunt, R. M., et al. (2019). Enol-imino-Keto-enamine Tautomerism in a Diazepine Derivative: How Decisive Are the Intermolecular Interactions in the Equilibrium?. The Journal of organic chemistry, 84(17), 11042–11053. [Link]

-

Filarowski, A., Koll, A., & Rospenk, M. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules (Basel, Switzerland), 24(21), 3934. [Link]

-

Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: synthesis and derivatization of carbonyl complexes. Dalton transactions (Cambridge, England : 2003), (32), 3546–3554. [Link]

-

Jelsch, C., et al. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][10][11]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][10][11]thiazin-4-one 1,1-dioxide. Acta crystallographica. Section C, Crystal structure communications, 64(Pt 11), o590–o594. [Link]

-

Wikipedia contributors. (2023, December 12). 2-Pyridone. In Wikipedia, The Free Encyclopedia. [Link]

-

Monajjemi, M., & Chahkandi, B. (2014). DFT Study of Solvent Effects on 3-Hydroxy-2-Quinoxalinecarboxylic Acid Tautomers. ResearchGate. [Link]

-

Harville, T., & Gordon, M. S. (n.d.). Intramolecular Hydrogen Bonding Analysis. OSTI.GOV. [Link]

-

Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

-

Gholipour, A. M., & Haji, M. (2018). Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents. ResearchGate. [Link]

-

Stefaniak, L., et al. (1978). 14N and 13C NMR of tautomeric systems of hydroxy-pyridines. Semantic Scholar. [Link]

-

Pérez-Yáñez, S., et al. (2021). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal groups in copper(ii) and cobalt(ii) complexes with pyridinecarboxaldehyde ligands. Dalton Transactions, 50(23), 8089-8101. [Link]

-

Sławiński, J., & Szafrański, K. (2019). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules (Basel, Switzerland), 24(21), 3934. [Link]

-

Stasyuk, A. J., et al. (2023). Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine. International journal of molecular sciences, 24(13), 10502. [Link]

-

Claramunt, R. M., et al. (2010). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. [Diagram]. ResearchGate. [Link]

-

Filarowski, A., et al. (2018). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. Molecules (Basel, Switzerland), 23(10), 2591. [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Theoretical Studies on the Electronic Structure of 3-Hydroxypyridine-2-carboxaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 3-Hydroxypyridine-2-carboxaldehyde (HPC), a molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1] We delve into the fundamental aspects of its ground and excited-state properties, with a particular focus on the tautomeric equilibria that govern its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step computational protocols using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

Introduction: The Significance of this compound (HPC)

This compound, also known as 3-hydroxypicolinaldehyde, is a versatile heterocyclic compound featuring a pyridine ring functionalized with both a hydroxyl and a carboxaldehyde group.[1][2] This unique arrangement of functional groups imparts a rich chemical reactivity, making it a valuable building block in the synthesis of a wide array of biologically active molecules and complex organic structures.[1] Its derivatives have shown promise as anticancer agents, highlighting the importance of a deep understanding of its electronic properties to guide the rational design of novel therapeutics.[3]

The proximate hydroxyl and aldehyde groups can influence each other through electronic effects and participate in intramolecular hydrogen bonding, which plays a crucial role in stabilizing specific conformations and influencing the molecule's reactivity and spectroscopic signatures.[1] A thorough theoretical investigation of HPC's electronic structure is therefore paramount for predicting its behavior in different chemical environments and for designing new molecules with tailored properties.

Tautomerism: A Central Feature of HPC's Electronic Landscape

A critical aspect of the electronic structure of hydroxypyridines is their ability to exist in different tautomeric forms.[4][5] For HPC, we can consider three primary tautomers: the enol form (3-hydroxy-pyridine-2-carboxaldehyde), the keto form (3-oxo-1,3-dihydropyridine-2-carboxaldehyde), and a zwitterionic form. The relative stability of these tautomers is highly dependent on the solvent environment.[5]

The equilibrium between these forms can be investigated computationally by comparing their total energies. Generally, in nonpolar solvents, the neutral enol form is favored, while polar protic solvents can stabilize the more polar keto and zwitterionic forms through hydrogen bonding.[4][5] Understanding this tautomeric equilibrium is crucial as each form presents a distinct electronic profile, affecting its reactivity, binding affinity to biological targets, and photophysical properties.

Caption: Tautomeric equilibria of this compound.

Computational Methodology: A Self-Validating System

To accurately model the electronic structure of HPC, a combination of Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties is the methodology of choice.[6][7] This approach has been successfully applied to a wide range of organic molecules, providing a good balance between computational cost and accuracy.[8][9]

Ground State Calculations (DFT)

For geometry optimization and electronic structure analysis of the different tautomers of HPC in their ground state, the B3LYP hybrid functional is a robust and widely used choice.[7][10] It has been shown to provide reliable results for a variety of organic systems.[10] To ensure an accurate description of the electronic density, especially for a molecule with heteroatoms and potential for hydrogen bonding, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the oxygen and nitrogen atoms, and polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds.[7]

Excited State Calculations (TD-DFT)

To investigate the photophysical properties of HPC, such as its UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized ground-state geometries.[6] This approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands, respectively.[6][9] The same B3LYP functional and 6-311++G(d,p) basis set can be employed for consistency.

Solvent Effects

The influence of the solvent on the electronic structure and tautomeric stability can be modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM).[11] This method treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.

Caption: A typical computational workflow for studying HPC's electronic structure.

Ground State Electronic Properties of HPC

Optimized Geometry and Tautomer Stability

The first step in analyzing the electronic structure is to obtain the optimized geometries of the different tautomers of HPC. A frequency calculation should then be performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).[10] By comparing the calculated total energies (including zero-point vibrational energy corrections), the relative stabilities of the tautomers in the gas phase and in different solvents can be determined.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |

| Enol | 0.00 (Reference) | Predicted to be less stable |

| Keto | Predicted higher energy | Predicted to be stabilized |

| Zwitterionic | Predicted highest energy | Predicted to be significantly stabilized |

| Caption: A representative table for summarizing the relative energies of HPC tautomers. Note: The values are illustrative and would need to be calculated. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electronic transitions of a molecule.[7] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For HPC, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the hydroxyl group, while the LUMO is likely to be distributed over the carboxaldehyde group and the pyridine ring. The HOMO-LUMO gap will vary between the different tautomers, influencing their respective reactivities.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack.[7][12] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For the enol form of HPC, the MEP would likely show a negative potential around the oxygen atoms of the hydroxyl and carbonyl groups and the nitrogen atom of the pyridine ring. A positive potential would be expected around the hydrogen atom of the hydroxyl group.

Excited State Properties and UV-Vis Spectrum of HPC

TD-DFT calculations can provide valuable insights into the electronic transitions of HPC. The calculated vertical excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum. Each peak in the simulated spectrum corresponds to a specific electronic transition, which can be characterized by the molecular orbitals involved (e.g., a π → π* transition).

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Calculated Value | Calculated Value | Calculated Value | HOMO → LUMO |

| S0 → S2 | Calculated Value | Calculated Value | Calculated Value | HOMO-1 → LUMO |

| Caption: An example table for summarizing TD-DFT results for HPC. Note: The values are illustrative and would need to be calculated. |

By comparing the simulated spectra of the different tautomers, it is possible to identify the predominant form in a given solvent by matching the theoretical spectrum to the experimental one.

Experimental Protocol: Step-by-Step Computational Guide

The following provides a generalized workflow for performing the theoretical calculations described in this guide using a quantum chemistry software package like Gaussian.

Step 1: Input File Preparation

-

Create an input file for each tautomer of HPC.

-

Specify the charge (0 for neutral forms) and multiplicity (1 for singlet ground state).

-

Provide the initial Cartesian coordinates of the atoms.

Step 2: Geometry Optimization and Frequency Calculation

-

Use the following keyword line for a ground-state optimization and frequency calculation in the gas phase: #p B3LYP/6-311++G(d,p) Opt Freq

-

For calculations in a solvent, add the SCRF=(PCM,Solvent=Water) keyword.

Step 3: Analysis of Ground State Properties

-

Extract the optimized geometries, total energies, and vibrational frequencies from the output files.

-

To visualize the frontier molecular orbitals and generate the MEP map, use visualization software and the checkpoint file generated by the calculation.

Step 4: TD-DFT Calculation for Excited States

-

Using the optimized ground-state geometry, perform a TD-DFT calculation with the following keyword line: #p TD(NStates=10) B3LYP/6-311++G(d,p) (NStates=10 requests the calculation of the first 10 excited states).

-

For calculations in a solvent, include the SCRF keyword as before.

Step 5: Analysis of Excited State Properties

-

Extract the excitation energies, oscillator strengths, and the nature of the electronic transitions from the output file.

-

Use this data to simulate the UV-Vis spectrum using appropriate software.

Conclusion

The theoretical investigation of the electronic structure of this compound provides a powerful framework for understanding its chemical behavior and for guiding the design of new functional molecules. By employing DFT and TD-DFT, researchers can gain detailed insights into the tautomeric equilibria, chemical reactivity, and photophysical properties of HPC. The computational protocols outlined in this guide offer a self-validating system for obtaining reliable and predictive results, thereby accelerating the discovery and development of novel compounds in medicinal chemistry and materials science.

References

-

PubChem. 3-Hydroxypicolinaldehyde. National Center for Biotechnology Information. [Link]

-

Al-Kahtani, A. A., Al-amshany, Z. M., & El-Sayed, N. Y. (2020). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PLoS ONE, 15(8), e0237237. [Link]

-

Al-Soufi, W., & Al-Kahtani, A. (2007). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 6(10), 1079-1086. [Link]

-

Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthetic Potential of this compound: A Chemist's Perspective. [Link]

-

Hansen, P. E., et al. (2018). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 56(10), 965-973. [Link]

-

Tu, Q., et al. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. The Journal of Physical Chemistry A, 108(40), 8449-8458. [Link]

-

Ben Haj Salah, I., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2598. [Link]

-